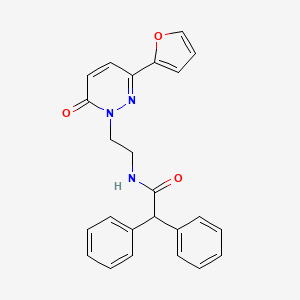

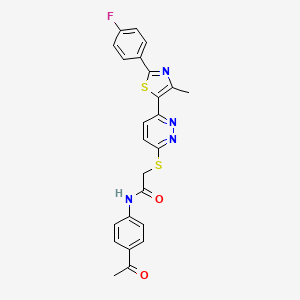

![molecular formula C14H14N4O B2927853 6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439096-32-9](/img/structure/B2927853.png)

6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid is one of the methods used in the synthesis .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “this compound” would require more specific information or a detailed analysis.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives can be complex and involve multiple steps. For example, the synthesis of triazole-pyrimidine hybrids involves the reaction of 3-aminopyrazoles with formylated active proton compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Scientific Research Applications

Antagonists for Human A3 Adenosine Receptor

- Compounds structurally related to 6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine have been explored for their potential as antagonists of the human A3 adenosine receptor (AR). Derivatives with modifications at the 7-amino group and the introduction of lipophilic groups at certain positions have demonstrated low nanomolar affinity and high selectivity toward this receptor. Such compounds are of interest due to their potential therapeutic applications in counteracting neurotoxicity and apoptosis in astrocyte cell cultures, an in vitro model of neurotoxicity (Squarcialupi et al., 2013).

Anticancer Activity

- Research has also identified derivatives of this compound with moderate anticancer activity. The synthesis and structural confirmation of such compounds highlight their potential utility in developing novel anticancer agents (Lu Jiu-fu et al., 2015).

Antitumor and Antimicrobial Activities

- Novel N-arylpyrazole-containing enaminones, which can be derived from compounds similar to this compound, have shown promise in the synthesis of substituted pyrazoles with significant antitumor and antimicrobial activities. These compounds have exhibited inhibitory effects comparable to standard treatments against specific cancer cell lines and possess evaluated antimicrobial activity (Riyadh, 2011).

Phosphodiesterase Inhibitors

- The compound and its derivatives have been investigated for their role as inhibitors of specific phosphodiesterases, showcasing potential applications in treating diseases characterized by elevated cyclic GMP levels. This research focuses on the enzymatic activity modulation for therapeutic benefits (Dumaitre & Dodic, 1996).

Fluorescent Probes

- Pyrazolo[1,5-a]pyrimidines, structurally related to this compound, have been utilized as intermediates in the preparation of functional fluorophores. These compounds exhibit significant fluorescence intensity and quantum yields, making them useful as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Mechanism of Action

Target of Action

Pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

It is known that many pyrimidines exhibit potent anti-inflammatory effects .

Pharmacokinetics

The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into cells .

Result of Action

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Action Environment

A study mentions a facile environment-friendly one-pot two-step regioselective synthetic strategy for pyrazolo[1,5-a]pyrimidines .

Safety and Hazards

Future Directions

The future directions in the research of pyrimidine derivatives like “6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of their biological activities and potential therapeutic applications. For example, pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity, suggesting potential applications in the treatment of neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, have shown potential in targeting various cancers . The exact enzymes, proteins, and other biomolecules that 6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine interacts with are yet to be identified.

Cellular Effects

Related compounds have shown cytotoxic activities against various cancer cell lines

Molecular Mechanism

Studies on similar compounds suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

6-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-9-7-13-16-8-12(14(15)18(13)17-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZCUWCHYWKYFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=CC(=C2N)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2927779.png)

![1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B2927780.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2927781.png)

![N-(Cyanomethyl)-N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2927787.png)

![N-benzyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2927788.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2927790.png)

![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2927792.png)